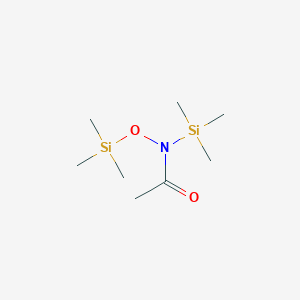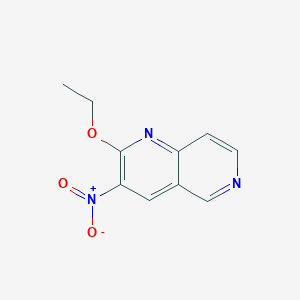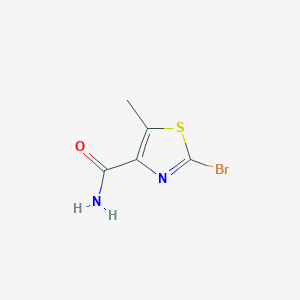![molecular formula C14H19NO B11885898 2-Phenyl-3-oxa-1-azaspiro[4.5]decane CAS No. 101113-92-2](/img/structure/B11885898.png)
2-Phenyl-3-oxa-1-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-3-oxa-1-azaspiro[4.5]decane is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where a nitrogen atom and an oxygen atom are part of the ring system. The presence of the phenyl group adds to its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane can be achieved through various methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds via a tandem radical addition and dearomatizing cyclization process . Another method involves the three-component condensation of anisole, isobutyraldehyde, and a corresponding nitrile in dichloromethane in the presence of concentrated sulfuric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
2-Phenyl-3-oxa-1-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group and other substituents can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethyl bromodifluoroacetate, concentrated sulfuric acid, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoroalkylated derivatives can be obtained through difluoroalkylation reactions .
科学的研究の応用
2-Phenyl-3-oxa-1-azaspiro[4.5]decane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural properties.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane involves its interaction with molecular targets through its spirocyclic structure. The compound can participate in various chemical pathways, including radical addition and cyclization processes . The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical reactions.
類似化合物との比較
2-Phenyl-3-oxa-1-azaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
2-Azaspiro[4.5]decane: Lacks the phenyl and oxa groups, making it less chemically diverse.
3-Oxa-1-azaspiro[4.5]decane:
1-Oxa-9-azaspiro[5.5]undecane: Different ring size and substitution pattern, leading to different chemical properties and applications.
The uniqueness of 2-Phenyl-3-oxa-1-azaspiro[4
特性
CAS番号 |
101113-92-2 |
|---|---|
分子式 |
C14H19NO |
分子量 |
217.31 g/mol |
IUPAC名 |
2-phenyl-3-oxa-1-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H19NO/c1-3-7-12(8-4-1)13-15-14(11-16-13)9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |
InChIキー |
ZWHIRERDHJTNJR-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)COC(N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)




![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanamine](/img/structure/B11885840.png)








